Home > Products > Screening Compounds P72281 > Levetiracetam EP Impurity B
Levetiracetam EP Impurity B -

Levetiracetam EP Impurity B

Catalog Number: EVT-13519506
CAS Number:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Levetiracetam EP Impurity B, also known as (2E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a significant impurity associated with levetiracetam, an antiepileptic drug widely used for seizure control. The compound has the Chemical Abstracts Service number 358629-47-7 and a molecular formula of C8_8H12_{12}N2_2O2_2, with a molecular weight of 168.19 g/mol. This impurity is classified under pharmaceutical impurities, which are unintended substances that can occur during the synthesis of active pharmaceutical ingredients.

Source and Classification

Levetiracetam EP Impurity B is derived from the synthetic pathways used to produce levetiracetam. During the chemical synthesis, several intermediates and byproducts can form, including various impurities such as Impurity B. The classification of this compound as an impurity is crucial for quality control in pharmaceutical manufacturing, as it may affect the safety and efficacy of the final product.

Synthesis Analysis

Methods and Technical Details

The synthesis of levetiracetam EP Impurity B typically occurs during the multi-step process of producing levetiracetam. Various methods have been explored to optimize yield and purity:

  1. Ammonolysis Process: This involves reacting (S)-2-aminobutanoic acid esters with ammonia in the presence of ammonium salts to produce (S)-2-aminobutanamide, which is then further processed to form levetiracetam. Adjusting the pH during synthesis helps minimize racemization and impurity formation .
  2. Dynamic Kinetic Resolution: A more sustainable method involves using enzymatic dynamic kinetic resolution combined with ruthenium-catalyzed oxidation to convert racemic nitriles into (S)-(pyrrolidine-1-yl)butaneamide, ultimately leading to levetiracetam .
  3. Traditional Synthesis: The traditional synthesis pathway includes multiple steps where intermediates are isolated and characterized. Impurity B can emerge as a byproduct during these reactions .
Molecular Structure Analysis

Structure and Data

Levetiracetam EP Impurity B has a distinctive molecular structure characterized by a pyrrolidine ring and an enamide functional group. Its structural formula can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The compound appears as a white to off-white solid and is soluble in various organic solvents like chloroform and methanol but less so in water .

Physical Properties

  • Appearance: White to off-white solid
  • Molecular Weight: 168.19 g/mol
  • Density: Approximately 1.222 g/cm³ (predicted)
  • Boiling Point: Predicted at approximately 443°C
  • Solubility: Soluble in chloroform; slightly soluble in methanol
Chemical Reactions Analysis

Reactions and Technical Details

Levetiracetam EP Impurity B can participate in various chemical reactions typical for amides and enamines:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
  • Cyclization Reactions: The structure allows for potential cyclization under specific conditions, leading to complex ring structures.
  • Racemization: Under certain conditions, especially at high temperatures or in the presence of strong bases, racemization may occur, affecting the purity of the product .
Mechanism of Action

Levetiracetam itself acts primarily through its interaction with synaptic vesicle protein 2A (SV2A), which plays a role in neurotransmitter release modulation. Although specific data on how Levetiracetam EP Impurity B affects this mechanism is limited, impurities can potentially alter pharmacodynamics by affecting drug stability or metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Off-white to pale beige
  • Stability: Light sensitive; should be stored under inert atmospheres at low temperatures (2-8°C).

Chemical Properties

  • pKa: Approximately 16.35 (predicted), indicating weak acidity.
  • Safety Hazards: Classified under GHS07 with hazard statements indicating potential toxicity if ingested or if it comes into contact with skin .
Applications

Levetiracetam EP Impurity B is primarily studied within the context of pharmaceutical development and quality control. Understanding its properties and behavior during synthesis is crucial for ensuring the safety and efficacy of levetiracetam formulations. While it does not have direct therapeutic applications, its analysis contributes significantly to the development of safer pharmaceuticals by monitoring impurities that could affect patient outcomes.

Introduction to Levetiracetam EP Impurity B in Pharmaceutical Context

Role of Impurities in Active Pharmaceutical Ingredient (API) Quality Control

Impurities in APIs are classified as organic, inorganic, or residual solvents, with Levetiracetam EP Impurity B categorized as an organic process-related impurity. It originates during the synthetic production of levetiracetam, specifically through dehydration side reactions or incomplete intermediate conversions [7] [9]. The presence of such impurities—even in trace amounts—can compromise API purity, stability, and therapeutic performance. Consequently, pharmacopeial standards (e.g., EP, USP) enforce strict acceptance thresholds (typically ≤0.15%) for specified impurities like Impurity B [1] [7].

Analytical techniques like High-Performance Liquid Chromatography (HPLC) are mandated for detecting and quantifying this impurity during API manufacturing. These methods enable pharmaceutical manufacturers to:

  • Monitor synthetic pathways to minimize impurity formation.
  • Validate purification processes to isolate Impurity B effectively.
  • Ensure batch-to-batch consistency for regulatory compliance [4] [7] [9].

Regulatory Significance of Levetiracetam EP Impurity B in Pharmacopeial Standards

Levetiracetam EP Impurity B is formally recognized in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP) [1] [4] [5]. Its control is non-negotiable in Abbreviated New Drug Applications (ANDAs), New Drug Applications (NDAs), and commercial API batches [1] [4]. Regulatory guidelines require:

  • Chemical and analytical documentation, including Structure Elucidation Reports (SERs) and Certificates of Analysis (CoAs) [1].
  • Traceable reference standards with ≥95% purity for use in method validation and quality control testing [3] [5] [10].
  • Strict storage protocols (2–8°C, protected from light) to preserve integrity [2] [10].

Table 2: Pharmacopeial Requirements for Levetiracetam EP Impurity B

PharmacopeiaDesignationStorageHandling
EP/BPLevetiracetam Impurity B2–8°CNeat, in inert atmosphere
USPLevetiracetam Crotonamide2–8°CAmber vial, refrigerated
JPUnspecified impurity2–8°CUnder nitrogen

Failure to control Impurity B within pharmacopeial limits can result in regulatory rejection, underscoring its critical role in pharmaceutical quality assurance [1] [4].

Table 3: Analytical Applications of Levetiracetam EP Impurity B

ApplicationTechniquePurpose
Method DevelopmentHPLCEstablish separation from levetiracetam
Method Validation (AMV)HPLC/UVQuantify impurity ≤0.15% specification
Stability StudiesLC-MSTrack degradation in finished formulations
Pharmacopeial TestingNMRConfirm structural identity and purity

Structural and Functional Relationship to Levetiracetam’s Antiepileptic Activity

Structurally, Levetiracetam EP Impurity B features a conjugated double bond between C2 and C3 of the butenamide side chain, distinguishing it from levetiracetam’s single-bonded alkylamide moiety. This difference is denoted by the (Z)-configuration in its IUPAC name [1] [6] [10]. The alteration disrupts the molecule’s spatial flexibility and hydrogen-bonding capacity, which are critical for levetiracetam’s binding to the synaptic vesicle glycoprotein SV2A—a key mechanism for modulating neurotransmitter release in epilepsy management [1] [7].

Table 4: Comparative Properties of Levetiracetam and Impurity B

PropertyLevetiracetamLevetiracetam EP Impurity B
Structure(S)-α-ethyl-2-oxo-pyrrolidine acetamide(2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide
Key BondC2–C3 single bondC2=C3 double bond (Z-configuration)
SV2A BindingHigh affinity (Kd = 3.5 nM)Presumed inactive
SolubilityHighly water-solubleSoluble in chloroform, slightly in methanol

While levetiracetam exerts its antiepileptic effect via SV2A modulation, Impurity B’s rigid structure likely impedes optimal interaction with this target. Evidence suggests that minor stereochemical or conformational changes in pyrrolidone derivatives abolish their antiseizure activity [6] [7]. Though Impurity B itself is pharmacologically inactive, its presence above thresholds could indicate suboptimal synthesis, potentially correlating with reduced API efficacy due to altered chemical composition [1] [7].

Properties

Product Name

Levetiracetam EP Impurity B

IUPAC Name

2-(2-oxopyrrolidin-1-yl)but-2-enamide

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)

InChI Key

ZGHRUXLFLIMTAG-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)N)N1CCCC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.